molecular formula C13H19NO2 B14061159 3-(1-Phenylethylamino)oxan-4-ol

3-(1-Phenylethylamino)oxan-4-ol

Cat. No.: B14061159
M. Wt: 221.29 g/mol
InChI Key: FNYKKNODQVBHHI-UHFFFAOYSA-N
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Description

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a chiral compound with significant potential in various scientific fields. This compound features an oxane ring substituted with a phenylethylamino group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the oxane ring and the phenylethylamine.

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an epoxide.

    Introduction of the Amino Group: The phenylethylamine is introduced via a nucleophilic substitution reaction, where the amino group attacks the oxane ring, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves optimizing the reaction conditions to achieve high yield and purity. This includes:

    Catalysts: Using suitable catalysts to enhance the reaction rate.

    Temperature and Pressure: Controlling the temperature and pressure to favor the desired reaction pathway.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: Formed through oxidation.

    Reduced Compounds: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol: can be compared with other chiral oxane derivatives and phenylethylamine derivatives.

Uniqueness

    Chirality: The specific chiral centers in (3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol contribute to its unique biological activity.

    Functional Groups: The combination of the oxane ring and the phenylethylamino group makes it distinct from other similar compounds.

Conclusion

(3R,4R)-3-{[(1R)-1-phenylethyl]amino}oxan-4-ol is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-(1-phenylethylamino)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(11-5-3-2-4-6-11)14-12-9-16-8-7-13(12)15/h2-6,10,12-15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYKKNODQVBHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2COCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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